molecular formula C23H46O6 B024559 Heptadecyl D-glucoside CAS No. 100231-66-1

Heptadecyl D-glucoside

Cat. No. B024559
M. Wt: 418.6 g/mol
InChI Key: WPEOSFDPNQGBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptadecyl D-glucoside is a non-ionic surfactant that is commonly used in scientific research as a solubilizer and stabilizer for membrane proteins. It is a glycoside composed of a long-chain hydrophobic alkyl group (heptadecyl) and a hydrophilic glucose molecule. Heptadecyl D-glucoside has been extensively studied due to its unique properties, which make it a valuable tool for the study of membrane proteins.

Mechanism Of Action

Heptadecyl D-glucoside works by forming micelles around hydrophobic molecules, such as membrane proteins. The hydrophobic alkyl chains of the Heptadecyl D-glucoside group form the core of the micelle, while the hydrophilic glucose molecules form the outer shell. This structure allows for the solubilization of hydrophobic molecules in aqueous solutions.

Biochemical And Physiological Effects

Heptadecyl D-glucoside has been shown to have minimal effects on biochemical and physiological processes. It is generally considered to be non-toxic and non-irritating, making it a safe choice for scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of Heptadecyl D-glucoside D-glucoside is its ability to solubilize and stabilize membrane proteins, which are notoriously difficult to study. It is also non-toxic and non-irritating, making it a safe choice for scientific research.
One limitation of Heptadecyl D-glucoside D-glucoside is that it can be expensive to produce, which can be a barrier to its widespread use. It also has limited solubility in certain solvents, which can limit its applications.

Future Directions

There are several potential future directions for Heptadecyl D-glucoside D-glucoside research. One area of interest is the development of more efficient synthesis methods, which could make Heptadecyl D-glucoside D-glucoside more accessible to researchers. Another area of interest is the development of new applications for Heptadecyl D-glucoside D-glucoside, such as in drug delivery or other biomedical applications. Finally, there is potential for further study of the mechanism of action of Heptadecyl D-glucoside D-glucoside, which could lead to a better understanding of its properties and potential applications.

Synthesis Methods

Heptadecyl D-glucoside can be synthesized through a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of glucosidase enzymes to catalyze the reaction between heptadecanol and glucose. Chemical synthesis involves the reaction of heptadecanol with glucose in the presence of an acid catalyst.

Scientific Research Applications

Heptadecyl D-glucoside is widely used in scientific research as a solubilizer and stabilizer for membrane proteins. It is particularly useful for the study of integral membrane proteins, which are notoriously difficult to purify and study due to their hydrophobic nature. Heptadecyl D-glucoside can solubilize these proteins, allowing for their purification and study.

properties

CAS RN

100231-66-1

Product Name

Heptadecyl D-glucoside

Molecular Formula

C23H46O6

Molecular Weight

418.6 g/mol

IUPAC Name

2-heptadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-23-22(27)21(26)20(25)19(18-24)29-23/h19-27H,2-18H2,1H3

InChI Key

WPEOSFDPNQGBCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Other CAS RN

100231-66-1

synonyms

heptadecyl D-glucoside

Origin of Product

United States

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